what are the physicochemical properties of 2-(1H-imidazol-2-yl)ethanamine
what are the physicochemical properties of 2-(1H-imidazol-2-yl)ethanamine
An In-Depth Technical Guide to the Physicochemical Properties of 2-(1H-imidazol-2-yl)ethanamine
Authored by a Senior Application Scientist
Foreword: This document provides a comprehensive technical overview of the core physicochemical properties of 2-(1H-imidazol-2-yl)ethanamine (also known as isohistamine). In the landscape of drug discovery and development, a thorough understanding of a molecule's fundamental characteristics is paramount. These properties govern everything from synthetic feasibility and formulation stability to pharmacokinetic profiles (ADME) and pharmacodynamic interactions. This guide is designed for researchers, medicinal chemists, and formulation scientists, offering both curated data and field-proven experimental methodologies to empower effective decision-making in the laboratory. While experimentally determined data for this specific molecule is limited in public literature, this guide synthesizes high-quality computational predictions with established, robust protocols for empirical validation.
Molecular Identity and Structural Attributes
2-(1H-imidazol-2-yl)ethanamine is a structural isomer of the well-known biogenic amine, histamine. Its unique arrangement, with the ethylamine side chain at the 2-position of the imidazole ring, confers distinct electronic and steric properties that differentiate it from its 4- and 5-position counterparts.
The molecule's structure features two key ionizable centers: the primary aliphatic amine of the ethylamine side chain and the imidazole ring itself. The imidazole ring is an interesting functional group, capable of acting as both a hydrogen bond donor (at the N1-H) and acceptor (at the N3 lone pair), and its aromatic character contributes to the overall molecular profile.[1]
Caption: Core structure and key functional groups of the molecule.
Core Physicochemical Data Summary
The following table summarizes critical physicochemical parameters. It is essential to note that many of these values are computationally derived and serve as excellent starting points for experimental design. Experimental verification is always the gold standard in drug development.
| Property | Value | Source & Comments |
| Molecular Formula | C₅H₉N₃ | PubChem[2] |
| Molecular Weight | 111.15 g/mol | PubChem[2] |
| IUPAC Name | 2-(1H-imidazol-2-yl)ethanamine | PubChem[2] |
| CAS Number | 19225-96-8 | PubChem[2] |
| XLogP3-AA (logP) | -0.6 | PubChem (Computed)[2]. Indicates high hydrophilicity. |
| Topological Polar Surface Area (TPSA) | 54.7 Ų | ChemScene (Computed for (R)-isomer)[3]. Suggests good potential for oral bioavailability. |
| Hydrogen Bond Donors | 2 | PubChem (Computed)[2] |
| Hydrogen Bond Acceptors | 2 | PubChem (Computed)[2] |
| Rotatable Bonds | 2 | PubChem (Computed)[2] |
| pKa (Predicted) | ~6.0 (imidazole), ~9.5 (amine) | Estimated based on analogous structures. Experimental determination is crucial. |
Ionization State and pKa Determination
The acid dissociation constant(s), pKa, are arguably the most critical physicochemical parameter for any ionizable drug candidate. They dictate the charge state of the molecule at a given pH, which directly influences solubility, membrane permeability, receptor binding, and formulation characteristics. 2-(1H-imidazol-2-yl)ethanamine possesses two basic centers: the ethylamine side chain (expected pKa ~9-10) and the imidazole ring (expected pKa ~6-7).
Causality Behind Experimental Choice: Potentiometric Titration
Potentiometric titration is the definitive method for pKa determination. It provides a direct, empirical measure of the buffering capacity of a molecule as a function of pH. By titrating a solution of the compound with a strong acid (e.g., HCl), one can observe the pH inflections corresponding to the protonation of the basic centers. The pKa is the pH at which 50% of a specific functional group is ionized.
Experimental Protocol: pKa Determination by Potentiometric Titration
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Preparation: a. Prepare a ~0.01 M solution of 2-(1H-imidazol-2-yl)ethanamine in deionized, CO₂-free water. If aqueous solubility is limiting, a co-solvent system (e.g., water-methanol) may be used, but the resulting pKa will be an apparent pKa (pKa') and should be noted as such. b. Standardize a strong acid titrant, such as 0.1 M HCl.
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Instrumentation: a. Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01). b. Place the sample solution in a thermostatted vessel (e.g., at 25°C) and use a magnetic stirrer for gentle agitation.
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Titration: a. Immerse the calibrated pH electrode and the titrant delivery tube into the sample solution. b. Add the standardized HCl titrant in small, precise increments. c. Record the pH value after each addition, allowing the reading to stabilize. Collect more data points near the equivalence points.
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Data Analysis: a. Plot the recorded pH values against the volume of titrant added. b. The pKa values can be determined from the midpoints of the buffer regions (half-equivalence points) on the titration curve. Alternatively, the first derivative of the plot (ΔpH/ΔV vs. V) will show peaks at the equivalence points.
Caption: Experimental workflow for pKa determination.
Lipophilicity and Partition Coefficient (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a measure of a compound's relative solubility in a nonpolar solvent (like octan-1-ol) versus a polar solvent (like water). This parameter is a cornerstone of ADME science, heavily influencing membrane permeability, plasma protein binding, and volume of distribution. The computed XLogP3 of -0.6 suggests the compound is hydrophilic.[2]
Causality Behind Experimental Choice: Shake-Flask Method
The "shake-flask" method is the universally recognized gold standard for logP determination (OECD Guideline 107). It is a direct equilibrium-based measurement that, when performed correctly, provides highly reliable and reproducible data. It directly measures the partitioning of the analyte between two immiscible liquid phases.
Experimental Protocol: logP Determination by Shake-Flask Method
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Phase Preparation: a. Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4 for logD) with n-octanol by shaking them together for 24 hours and then allowing the layers to separate.
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Partitioning: a. Prepare a stock solution of 2-(1H-imidazol-2-yl)ethanamine in the aqueous phase. The concentration should be high enough for accurate quantification but low enough to avoid saturation in either phase. b. In a suitable vessel (e.g., a separatory funnel), combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol. c. Shake the vessel vigorously for a sufficient time to reach equilibrium (e.g., 1-2 hours) at a constant temperature (e.g., 25°C).
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Phase Separation & Analysis: a. Allow the phases to separate completely. Centrifugation may be required to break up any emulsions. b. Carefully collect a sample from the aqueous phase. c. Determine the concentration of the analyte in the aqueous phase using a validated analytical method, such as HPLC-UV or LC-MS.
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Calculation: a. Calculate the concentration in the octanol phase by mass balance (initial aqueous concentration minus final aqueous concentration). b. The partition coefficient P is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. c. logP = log₁₀( [Analyte]octanol / [Analyte]aqueous ).
Aqueous Solubility
Aqueous solubility is a prerequisite for absorption and distribution in the body. Poor solubility is a leading cause of compound attrition in drug development pipelines. Given its hydrophilic nature (negative computed logP) and multiple ionizable groups, 2-(1H-imidazol-2-yl)ethanamine is expected to have good aqueous solubility, particularly at acidic pH where both basic centers will be protonated.[4]
Causality Behind Experimental Choice: Thermodynamic vs. Kinetic Solubility
It is critical to distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility (measured by methods like shake-flask) represents the true equilibrium solubility and is vital for biopharmaceutical classification. Kinetic solubility is a higher-throughput measure of how much compound can be dissolved in a buffer from a concentrated DMSO stock before it precipitates. For foundational characterization, thermodynamic solubility is the preferred metric.
Experimental Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)
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Sample Preparation: a. Add an excess amount of the solid compound to a known volume of the desired aqueous medium (e.g., purified water, or buffers at various pH values like 2.0, 5.0, and 7.4) in a sealed, inert vial. The excess solid ensures that equilibrium with the solid state is achieved.
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Equilibration: a. Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
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Sample Processing: a. After equilibration, allow the vials to stand to let the excess solid settle. b. Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.
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Quantification: a. Dilute the clear filtrate with a suitable solvent. b. Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS) against a standard curve. c. The measured concentration is the thermodynamic solubility at that specific pH and temperature.
Stability and Handling
Chemical Stability
Imidazole-containing compounds can be susceptible to certain degradation pathways.
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pH Stability: The stability of the compound should be assessed across a range of pH values (e.g., pH 2, 7.4, 9) to identify potential acid- or base-catalyzed hydrolysis, although the core structure is generally stable.
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Oxidative Stability: The imidazole ring and primary amine can be susceptible to oxidation. Solutions should be protected from unnecessary exposure to air and light. The use of antioxidants in formulations could be considered if oxidative lability is confirmed.
Handling and Storage
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Form: The compound is often supplied as a free base or as a hydrochloride salt. The salt form (e.g., dihydrochloride) typically exhibits higher aqueous solubility and better solid-state stability.[5][6]
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Hygroscopicity: The presence of polar functional groups suggests that the compound may be hygroscopic. It should be stored in a desiccator in a cool, dark place.[7]
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Solvent Selection: For stock solutions, DMSO is a common choice. However, for aqueous assays, care must be taken to avoid precipitation upon dilution. Preparing aqueous stocks in slightly acidic buffers (e.g., pH 5-6) can improve solubility by ensuring the protonation of the basic centers.[4]
References
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PubChem. (n.d.). 2-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1H-Imidazole-2-ethanamine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-(1H-imidazol-1-yl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]
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ChemBK. (n.d.). 2-(1H-imidazol-5-yl)ethanamine dihydrochloride. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structure of histamine (2(1 H-Imidazol-4-yl) ethanamine). Retrieved from [Link]
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Chem-Impex. (n.d.). 2-(1H-Imidazol-1-yl)ethanamine dihydrochloride. Retrieved from [Link]
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Ascendex Scientific, LLC. (n.d.). 2-(1H-imidazol-2-yl)ethanamine. Retrieved from [Link]
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Royal Society of Chemistry. (2018). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry. Retrieved from [Link]
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IJRPC. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
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MDPI. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
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ResearchGate. (2020). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility of (b) 1H-imidazole.... Retrieved from [Link]
